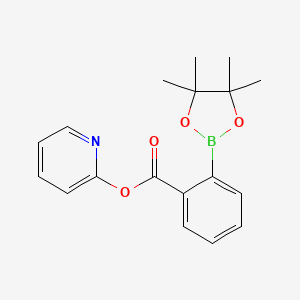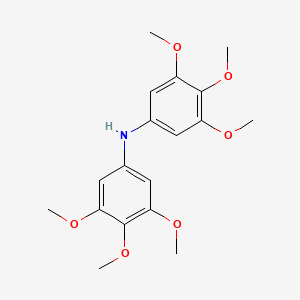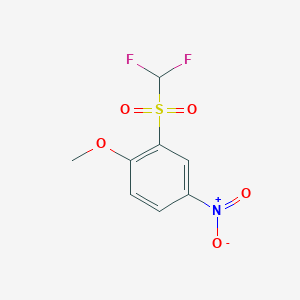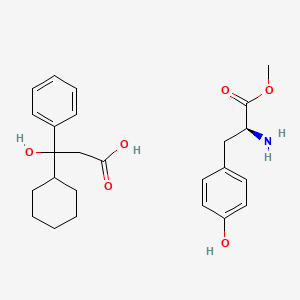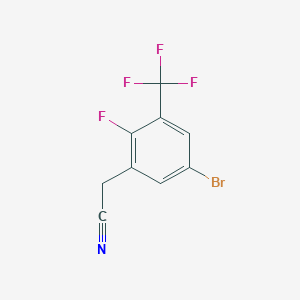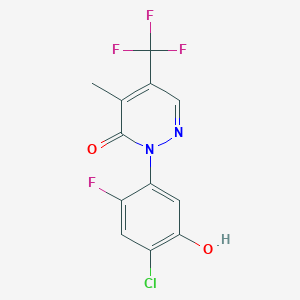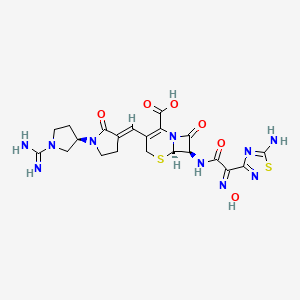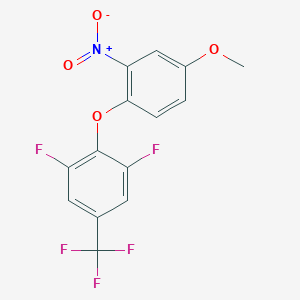![molecular formula C36H54N6O9 B13428769 4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid involves multiple steps, starting from commercially available reagents. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the pyrimidinylpiperazine and cyclopentylacetate moieties. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities .
科学的研究の応用
4-(7,9-Dioxo-8-azaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might find use in the development of new materials or as a catalyst in chemical processes
作用機序
The mechanism of action of 4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides stability and allows for precise binding to these targets, potentially modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related spirocyclic compound used in organic synthesis
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Another spirocyclic compound with different functional groups
Uniqueness
4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid is unique due to its combination of spirocyclic, pyrimidinylpiperazine, and cyclopentylacetate moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C36H54N6O9 |
|---|---|
分子量 |
714.8 g/mol |
IUPAC名 |
4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid |
InChI |
InChI=1S/C34H52N6O5.C2H2O4/c41-28(35-14-5-6-17-38-19-21-39(22-20-38)32-36-15-9-16-37-32)24-33(10-1-2-11-33)27-31(44)45-23-8-7-18-40-29(42)25-34(26-30(40)43)12-3-4-13-34;3-1(4)2(5)6/h9,15-16H,1-8,10-14,17-27H2,(H,35,41);(H,3,4)(H,5,6) |
InChIキー |
WISBNFDMDBNYFT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC(=O)CC3(CCCC3)CC(=O)NCCCCN4CCN(CC4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


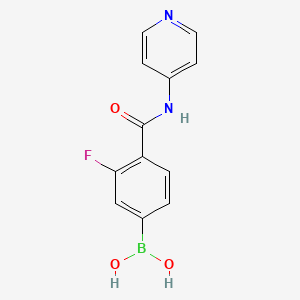
![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

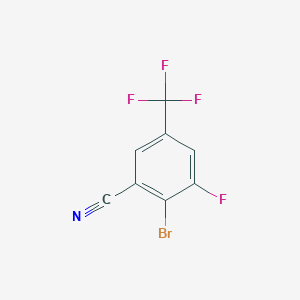
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
